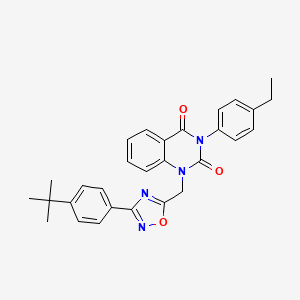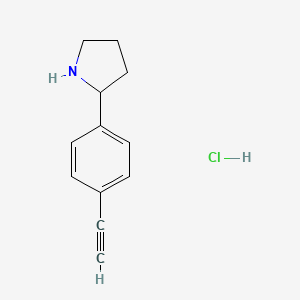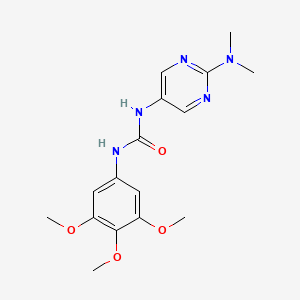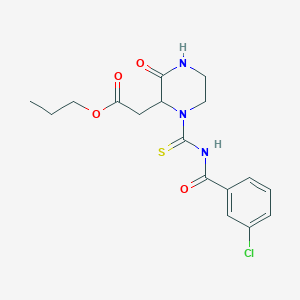
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1,2,4-Oxadiazole derivatives have shown potential in antitumor applications. A study by Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity. Among these, a compound exhibited significant potency, suggesting the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Maftei et al., 2013).
Photoluminescence and OLED Applications
Oxadiazole-containing compounds have applications in photoluminescence and organic light-emitting diodes (OLEDs). Xiang et al. (2006) developed a novel beta-diketone with an oxadiazole group and synthesized a europium(III) ternary complex. This complex demonstrated efficient energy transfer to Eu(3+) ions, showing promise as a red-emitting material for OLED fabrication (Xiang et al., 2006).
Antimicrobial Activity
The synthesis of quinazoline-oxadiazole compounds has been explored for their antimicrobial properties. Gupta et al. (2008) synthesized and tested various quinazoline-oxadiazole derivatives for antibacterial and antifungal activities. The results indicated these compounds' potential as antimicrobial agents (Gupta et al., 2008).
Spectral Characterization and Quantum-Mechanical Modeling
The spectral characterization and quantum-mechanical modeling of similar compounds have been a focus to understand their properties. Sebastian et al. (2015) investigated the vibrational spectra, hyperpolarizability, and charge transfer characteristics of a quinazoline-oxadiazole derivative. These studies are crucial for comprehending the physical and chemical properties of such compounds (Sebastian et al., 2015).
Green Chemistry Synthesis
The synthesis of quinazoline-oxadiazole derivatives has been achieved through green chemistry approaches. Lu et al. (2014) developed a method using ionic liquids to transform CO2 into quinazoline-oxadiazole derivatives at atmospheric pressure, emphasizing environmentally friendly synthesis methods (Lu et al., 2014).
Eigenschaften
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-5-19-10-16-22(17-11-19)33-27(34)23-8-6-7-9-24(23)32(28(33)35)18-25-30-26(31-36-25)20-12-14-21(15-13-20)29(2,3)4/h6-17H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANCBJINVYWTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)





![2-[4-(N-methyl2,3,5,6-tetramethylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3004358.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B3004361.png)

![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)

![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
